

Independent Validation of Aprutumab Ixadotin

Preclinical Findings: A Comparative Guide

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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779818

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of **Aprutumab Ixadotin**, an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2), with alternative FGFR2-targeting agents. The information presented is intended to support independent validation and further research in the development of targeted cancer therapies.

Executive Summary

Aprutumab Ixadotin (BAY 1187982) is a first-in-class ADC designed to deliver a potent auristatin-based payload to FGFR2-expressing tumor cells. Preclinical studies demonstrated its potential in gastric and triple-negative breast cancer models. However, the Phase I clinical trial (NCT02368951) was terminated early due to poor tolerability in patients, highlighting a discrepancy between preclinical and clinical outcomes.^{[1][2]} This guide delves into the available preclinical data for **Aprutumab Ixadotin** and compares it with other FGFR2-targeting ADCs and small molecule inhibitors to provide a comprehensive overview for the research community.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from preclinical studies of **Aprutumab Ixadotin** and its alternatives.

Table 1: In Vitro Cytotoxicity of FGFR2-Targeting Agents

Compound	Target	Cancer Type	Cell Line	IC50 (nM)
Aprutumab Ixadotin	FGFR2 ADC	Gastric, Breast, Colorectal	SNU-16, MFM- 223, NCI-H716	Low to sub-nM
TST105	FGFR2b ADC	Gastric, Colorectal	SNU-16, SW480- FGFR2b	0.3 - 0.4
Infigratinib (BGJ398)	Pan-FGFR TKI	Multiple	FGFR-addicted cell lines	Not specified
Pemigatinib (INCB054828)	FGFR1-3 TKI	Multiple	FGFR-activated cell lines	Potent inhibition
Erdafitinib (JNJ- 42756493)	Pan-FGFR TKI	Multiple	FGFR-activated cell lines	Low nM
Rogaratinib (BAY 1163877)	Pan-FGFR TKI	Multiple	FGFR-addicted cell lines	Not specified

Table 2: In Vivo Efficacy of FGFR2-Targeting Agents in Xenograft Models

Compound	Cancer Type	Xenograft Model	Dosing	Outcome
Aprutumab Ixadotin	Gastric, Breast, Ovarian	SNU-16, MFM- 223, Patient- Derived	Not specified	Tumor growth inhibition and regression
TST105	Gastric	SNU-16	3 mg/kg QW	91.25% Tumor Growth Inhibition (TGI), 70% Overall Response Rate (ORR)
Infigratinib (BGJ398)	Multiple	Patient-Derived	Not specified	Anti-tumor activity
Pemigatinib (INCB054828)	Gastric	KATO III	0.03 mg/kg once daily	Significant tumor growth suppression
Erdafitinib (JNJ- 42756493)	Multiple	Mouse xenografts	Not specified	In vivo antitumor activity
Rogaratinib (BAY 1163877)	Lung	DMS-114	50 mg/kg, p.o., BID	Marked antitumor efficacy (T/Cvolume = 0.34)

Experimental Protocols

Detailed methodologies are crucial for the independent validation of preclinical findings. The following are generalized protocols for key experiments based on available literature.

In Vitro Cytotoxicity Assay (MTT Assay)

- Cell Preparation: Culture FGFR2-positive cancer cell lines (e.g., SNU-16, MFM-223) in appropriate media and conditions.

- **Seeding:** Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the test compound (**Aprutumab Ixadotin** or alternatives) and control substances.
- **Incubation:** Incubate the plates for a period of 72 hours.
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

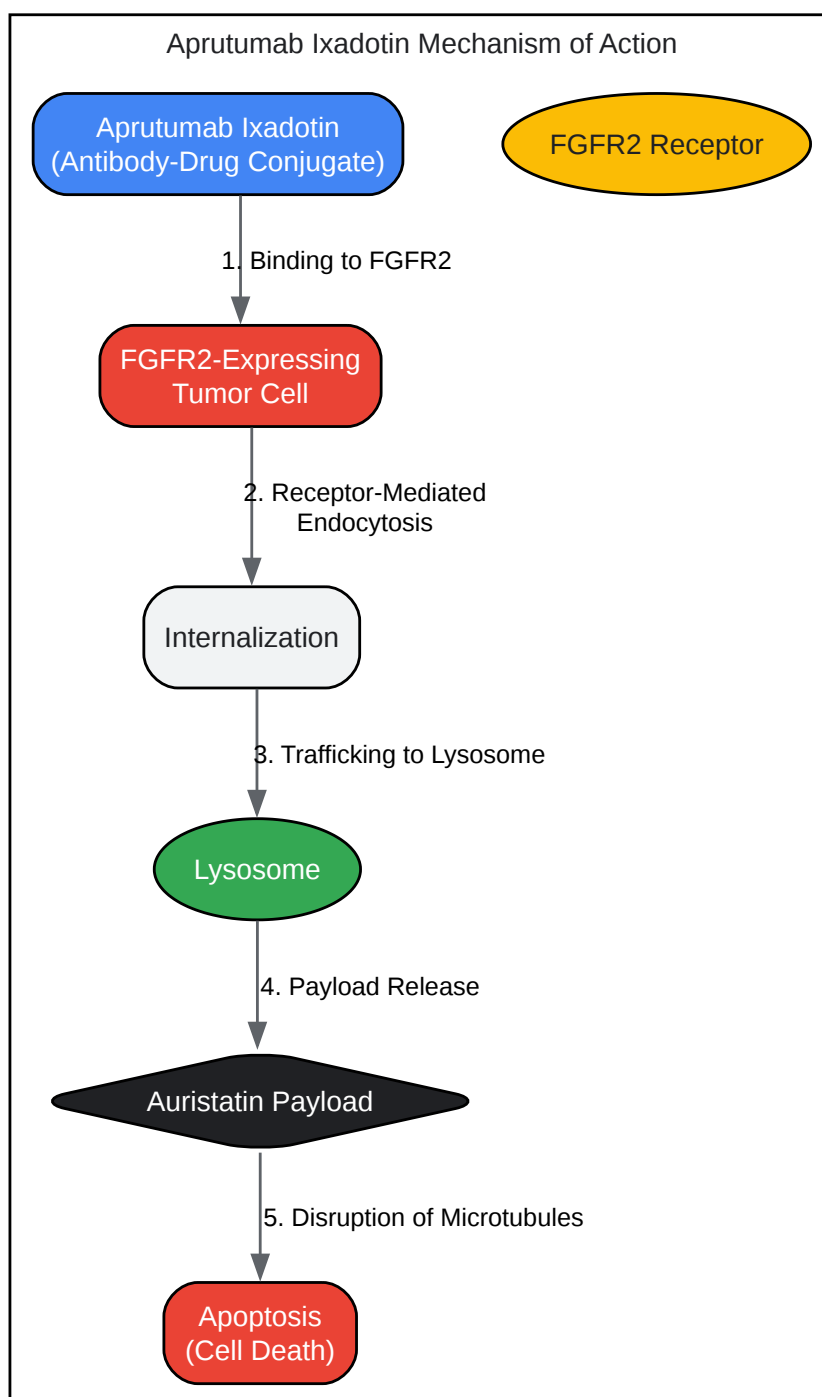
In Vivo Xenograft Model

- **Animal Models:** Utilize immunodeficient mice (e.g., NOD scid or nude mice). All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
- **Tumor Implantation:** Subcutaneously inject a suspension of human cancer cells (e.g., SNU-16) or implant patient-derived tumor fragments into the flanks of the mice.
- **Tumor Growth Monitoring:** Monitor tumor growth by measuring tumor volume with calipers regularly.
- **Treatment Administration:** Once tumors reach a specified volume, randomize the animals into treatment and control groups. Administer the test compounds (e.g., **Aprutumab Ixadotin** intravenously, small molecule inhibitors orally) at the specified doses and schedules.

- **Efficacy Evaluation:** Measure tumor volumes throughout the study and at the endpoint. Calculate tumor growth inhibition (TGI) and assess for tumor regression.
- **Toxicity Assessment:** Monitor animal body weight and general health as indicators of treatment-related toxicity.
- **Pharmacokinetic/Pharmacodynamic Analysis:** At the end of the study, tumors and other tissues can be collected for analysis of drug concentration and target engagement.

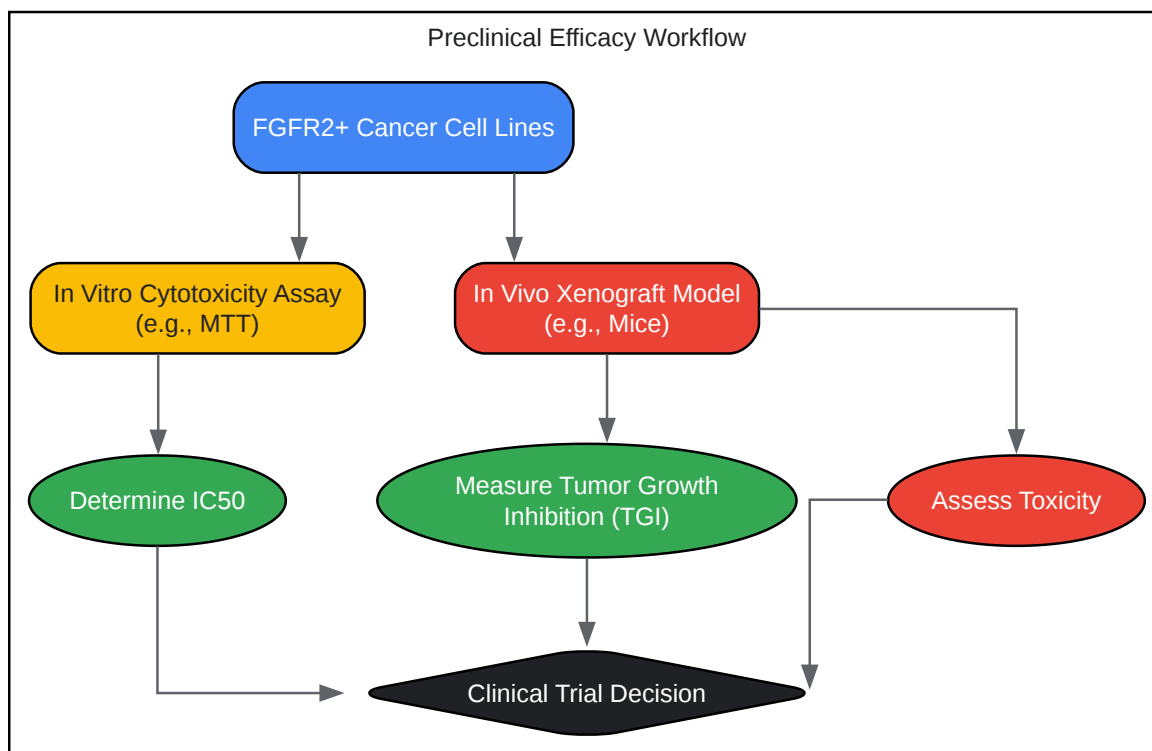
Mandatory Visualization

The following diagrams illustrate key concepts related to **Aprutumab Ixadotin** and its preclinical evaluation.



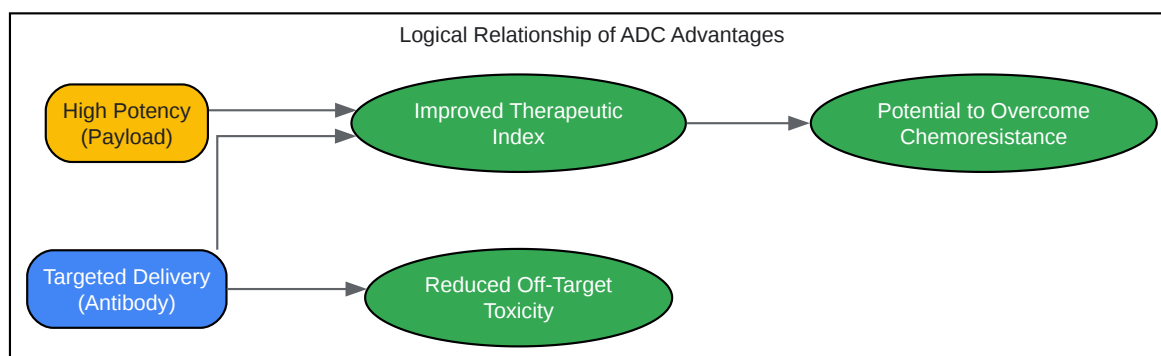
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Caption: Mechanism of action of **Aprutumab Ixadotin**.



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Caption: A typical preclinical experimental workflow.



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Caption: Proposed advantages of an ADC approach.

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References

- 1. Rogaratinib: A potent and selective pan-FGFR inhibitor with broad antitumor activity in FGFR-overexpressing preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
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